molecular formula C17H14FN3O5S B2434107 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate CAS No. 442679-39-2

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate

Cat. No.: B2434107
CAS No.: 442679-39-2
M. Wt: 391.37
InChI Key: CYJWWWUOUJEZHW-UHFFFAOYSA-N
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Description

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonyl group. The final step involves the esterification of the sulfonylpyrazole with 2-fluorobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising therapeutic agent .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate involves the inhibition of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as reduced inflammation or inhibited cancer cell growth .

Biological Activity

The compound 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate (often referred to as C050-0365) is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including enzyme inhibition, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N3O5SC_{19}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 401.44 g/mol. It features a pyrazole core with a methoxybenzenesulfonyl group and a fluorobenzoate moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H19N3O5S
Molecular Weight401.44 g/mol
LogP (Partition Coefficient)3.193
Water Solubility (LogSw)-3.61
Polar Surface Area88.289 Ų

Enzyme Inhibition

Recent studies have identified that This compound exhibits notable inhibitory effects on various enzymes, particularly cathepsins, which are cysteine proteases involved in protein degradation and implicated in several diseases.

  • Cathepsin B : The compound demonstrated an IC50 value of approximately 9.56 µM , indicating moderate inhibition of this enzyme, which is often overexpressed in cancerous tissues .
  • Cathepsin G : Another significant target, with an IC50 of 20.8 µM , suggests potential therapeutic applications in conditions where cathepsin G is involved .
  • Kallikrein-5 : Exhibited an IC50 of 2.54 µM , indicating strong inhibition, which may be relevant for skin-related disorders .

Structure-Activity Relationships (SAR)

The presence of the methoxybenzenesulfonyl group is crucial for enhancing the lipophilicity and overall bioactivity of the compound. Modifications on the pyrazole ring and the introduction of fluorine at the benzoate position have been shown to significantly affect the binding affinity to target enzymes.

Anticancer Activity

In a study conducted by the Penn Center for Molecular Discovery, compounds similar to C050-0365 were screened against various cancer cell lines. The results indicated that compounds with similar structures exhibited cytotoxic effects against glioblastoma cells, suggesting that the pyrazole scaffold could be further optimized for anticancer activity .

Properties

IUPAC Name

[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S/c1-25-11-6-8-12(9-7-11)27(23,24)21-15(19)10-16(20-21)26-17(22)13-4-2-3-5-14(13)18/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWWWUOUJEZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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